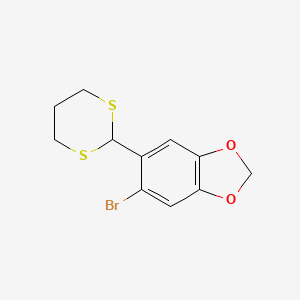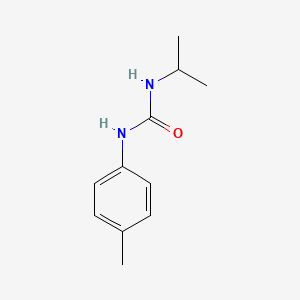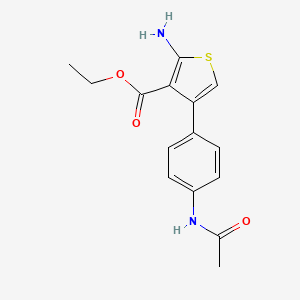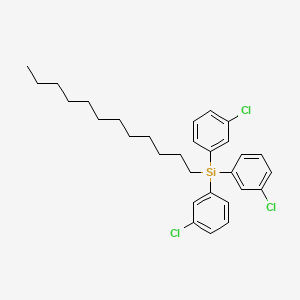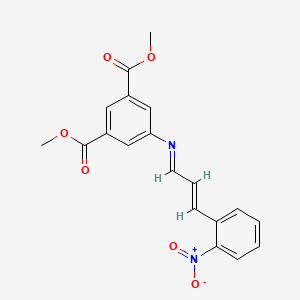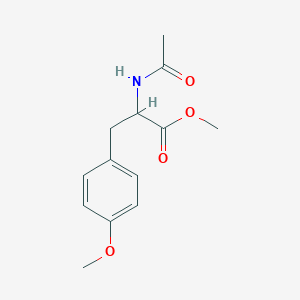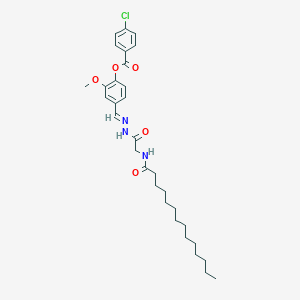
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate is a complex organic compound with a molecular formula of C31H42ClN3O5 and a molecular weight of 572.15 . This compound is notable for its unique structure, which includes a methoxy group, a tetradecanoylamino group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate typically involves multiple steps. The process begins with the preparation of the core phenyl benzoate structure, followed by the introduction of the methoxy group and the tetradecanoylamino group. The carbohydrazonoyl group is then added through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives .
Scientific Research Applications
2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
What sets 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
880055-00-5 |
|---|---|
Molecular Formula |
C31H42ClN3O5 |
Molecular Weight |
572.1 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C31H42ClN3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-29(36)33-23-30(37)35-34-22-24-15-20-27(28(21-24)39-2)40-31(38)25-16-18-26(32)19-17-25/h15-22H,3-14,23H2,1-2H3,(H,33,36)(H,35,37)/b34-22+ |
InChI Key |
KYLSBERKNRYZRY-PPOKSSTKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



